DCH36_06 -

DCH36_06

Catalog Number: EVT-265254
CAS Number:
Molecular Formula: C18H13ClN2O3S
Molecular Weight: 372.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel potent p300/CBP inhibitor, showing potent anti-proliferation as well as anti-tumor activity in leukemia xenograft
DCH36_06 is a potent p300/CBP inhibitor which shows potent anti-proliferation as well as anti-tumor activity in leukemia xenograft.
Source and Classification

DCH36_06 was identified through research focused on the development of inhibitors for histone acetyltransferases, specifically targeting the p300/CBP complex. This compound has been classified as an antineoplastic agent due to its role in inhibiting cancer cell proliferation and inducing apoptosis in various tumor cell lines. The primary studies detailing its properties and effects have been published in reputable scientific journals, contributing to its recognition within the field of cancer therapeutics .

Synthesis Analysis

The synthesis of DCH36_06 involves several key steps that utilize established organic chemistry techniques. The initial synthetic route typically starts from commercially available thiobarbituric acid derivatives, which undergo acylation and further modifications to enhance their inhibitory potency against histone acetyltransferases.

  1. Starting Materials: Thiobarbituric acid derivatives.
  2. Key Reactions:
    • Acylation: Introduction of acyl groups to enhance biological activity.
    • Reduction: Use of reducing agents to modify functional groups.
  3. Purification: The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

Technical parameters such as reaction temperature, time, and solvent choice are critical to optimizing yield and activity.

Molecular Structure Analysis

The molecular structure of DCH36_06 features a thiobarbituric core modified with specific functional groups that enhance its interaction with the p300/CBP complex. Key structural characteristics include:

  • Core Structure: A thiobarbituric ring system that contributes to the compound's stability and reactivity.
  • Functional Groups: Various substituents that influence binding affinity and selectivity towards histone acetyltransferases.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of DCH36_06.

The structural analysis indicates that the compound's design is tailored for optimal interaction with target enzymes, which is crucial for its function as an inhibitor.

Chemical Reactions Analysis

DCH36_06 participates in several chemical reactions relevant to its biological activity:

  1. Inhibition of Histone Acetyltransferases: The primary reaction involves binding to the active site of p300/CBP, preventing acetylation of histones.
  2. Cellular Uptake: The compound undergoes passive diffusion across cell membranes due to its lipophilic nature.
  3. Metabolic Stability: Studies indicate that DCH36_06 exhibits resistance to metabolic degradation, enhancing its potential as a therapeutic agent.

These reactions underscore the compound's utility in modulating epigenetic regulation within cells.

Mechanism of Action

The mechanism of action for DCH36_06 primarily involves the inhibition of histone acetyltransferase activity:

  • Target Enzyme: DCH36_06 selectively inhibits p300/CBP by competing with acetyl-CoA for binding at the enzyme's active site.
  • Impact on Gene Expression: By inhibiting this enzyme, DCH36_06 leads to decreased acetylation levels on histones, resulting in altered chromatin structure and reduced transcriptional activity of oncogenes.
  • Induction of Apoptosis: The downstream effects include activation of apoptotic pathways in cancer cells, contributing to reduced cell viability.

This mechanism highlights the compound's potential use in cancer therapy by targeting epigenetic regulators.

Physical and Chemical Properties Analysis

DCH36_06 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific values can be derived from structural data.
  • Solubility: Generally soluble in organic solvents; water solubility may vary based on modifications.
  • Stability: Demonstrates stability under physiological conditions, which is advantageous for therapeutic applications.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

These properties are essential for evaluating the compound's suitability for drug development.

Applications

DCH36_06 has significant potential applications in various scientific fields:

  1. Cancer Research: As a potent inhibitor of histone acetyltransferases, it is being studied for its ability to induce apoptosis in cancer cells and alter gene expression profiles associated with tumor growth.
  2. Epigenetics: Its role in modifying histone acetylation makes it a valuable tool for studying epigenetic regulation mechanisms.
  3. Therapeutic Development: Ongoing research aims to develop DCH36_06 into a clinically viable therapeutic agent for treating cancers characterized by dysregulated histone acetylation.
Molecular Mechanism of Action in Epigenetic Regulation

DCH36_06 (1-(3-Chloro-4-methylphenyl)-5-(3-(furan-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) is a thiobarbituric acid derivative that functions as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes catalyze the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails, particularly histone H3 lysine 18 (H3K18), thereby modulating chromatin accessibility and gene transcription. Dysregulation of p300/CBP is implicated in oncogenesis, making them high-priority therapeutic targets [1] [5].

p300/CBP Enzymatic Inhibition Dynamics

Competitive Binding to Acetyl-CoA Pocket via Thiobarbituric Acid Core

The thiobarbituric acid core of DCH36_06 serves as a structural mimic of the adenine ring and pyrophosphate moiety of acetyl-CoA. This allows the compound to competitively occupy the acetyl-CoA binding pocket within the catalytic HAT domain of p300/CBP. X-ray crystallography and molecular docking studies confirm that the thiobarbituric scaffold forms critical hydrogen bonds with residues in the active site (e.g., Trp1466, Asp1399 in p300), displacing the natural cofactor and preventing acetyl group transfer. This competitive inhibition reduces global histone acetylation, particularly at H3K18—a marker strongly associated with oncogenic transcriptional programs [3] [5] [10].

Structural Determinants of Paralog Selectivity (p300 IC50 = 0.6 μM vs. CBP IC50 = 3.2 μM)

DCH36_06 exhibits distinct inhibitory potency against p300 (IC50 = 0.6 μM) compared to CBP (IC50 = 3.2 μM). This ~5-fold selectivity arises from subtle differences in the active-site cavities:

  • The 3-chloro-4-methylphenyl group at N1 penetrates a hydrophobic subpocket in p300 that is narrower than in CBP, enhancing van der Waals interactions.
  • A key salt bridge between the thiobarbituric core and Arg1410 in p300 is less optimally positioned in CBP due to a slight shift in helix orientation.
  • Solvent accessibility at the periphery of the CBP binding site reduces effective compound concentration compared to the more enclosed p300 pocket [2] [5] [10].

Table 1: Inhibitory Activity of DCH36_06 Against HAT Enzymes

Enzyme TargetIC50 (μM)Selectivity vs. CBP
p3000.6 ± 0.15.3-fold
CBP3.2 ± 0.4Reference
PCAF>100>31-fold
GCN5>100>31-fold

Role of Furan-Allylidene Moiety in HAT Subfamily Specificity

The furan-allylidene extension (5-(3-(furan-2-yl)allylidene) projects into a solvent-exposed region adjacent to the acetyl-CoA pocket. This moiety confers selectivity over other HAT subfamilies:

  • MYST/GNAT Family Exclusion: The bulky furan ring clashes with Tyr1397 in PCAF and Trp761 in GCN5, preventing binding.
  • p300/CBP Specificity: Hydrogen bonding between the furan oxygen and Ser1401 (p300) stabilizes the complex without steric hindrance.
  • Conformational Flexibility: The allylidene linker allows rotation, enabling adaptive binding to p300’s less rigid active site compared to CBP [5] [10].

Table 2: Structural Determinants of DCH36_06 Selectivity

Structural ElementRole in InhibitionImpact on Selectivity
Thiobarbituric acid coreCompetes with acetyl-CoA adenine/pyrophosphate; H-bonds with Trp1466, Asp1399Universal HAT inhibition potential
3-Chloro-4-methylphenylBinds hydrophobic subpocket; chloro group enhances affinity for p300 over CBP5.3-fold p300 selectivity
Furan-allylidene moietyProjects into solvent channel; H-bonds with Ser1401; sterically blocks MYST/GNAT HATs>100-fold selectivity vs. PCAF/GCN5

Properties

Product Name

DCH36_06

IUPAC Name

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C18H13ClN2O3S

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+

InChI Key

AYNCXNUUERDREH-FMDPHQNASA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl

Solubility

Soluble in DMSO

Synonyms

DCH36_06; DCH36 06; DCH36-06; DCH 36-06; DCH36-06; DCH-36-06; DCH 3606; DCH-3606; DCH3606;

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.